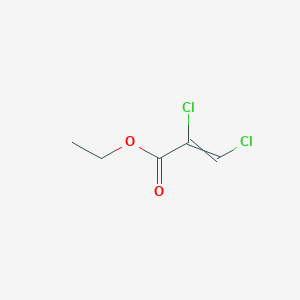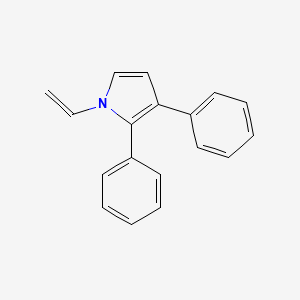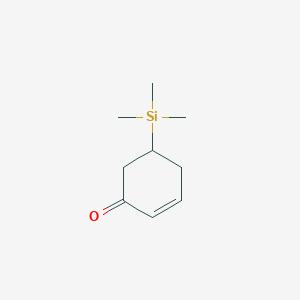![molecular formula C14H21FN2O2 B14623803 N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide CAS No. 55236-14-1](/img/structure/B14623803.png)
N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a diethylaminoethyl group, a fluorine atom, and a methoxy group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methoxybenzoic acid and 2-(diethylamino)ethylamine.
Amide Formation: The carboxylic acid group of 5-fluoro-2-methoxybenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-(diethylamino)ethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial production.
化学反应分析
Types of Reactions
N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diethylaminoethyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Oxidation of the diethylaminoethyl group can yield N-oxide derivatives.
Reduction: Reduction can lead to the formation of secondary amines.
Hydrolysis: Hydrolysis yields 5-fluoro-2-methoxybenzoic acid and 2-(diethylamino)ethylamine.
科学研究应用
N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
作用机制
The mechanism of action of N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylaminoethyl group may facilitate binding to these targets, while the fluorine and methoxy groups can influence the compound’s pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-[2-(Diethylamino)ethyl]benzamide: Lacks the fluorine and methoxy groups, which can affect its biological activity and properties.
N-[2-(Diethylamino)ethyl]-4-methoxybenzamide: Similar structure but with a different substitution pattern on the benzene ring.
N-[2-(Diethylamino)ethyl]-5-fluoro-2-hydroxybenzamide: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions.
Uniqueness
N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide is unique due to the specific combination of the diethylaminoethyl group, fluorine atom, and methoxy group. This combination can result in distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
55236-14-1 |
|---|---|
分子式 |
C14H21FN2O2 |
分子量 |
268.33 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-5-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C14H21FN2O2/c1-4-17(5-2)9-8-16-14(18)12-10-11(15)6-7-13(12)19-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18) |
InChI 键 |
YELNJUAJSHUVDA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
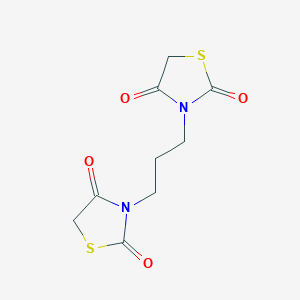

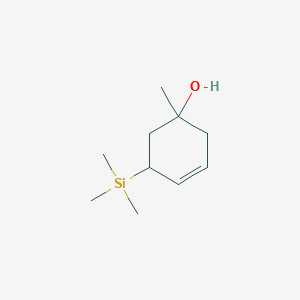

![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)

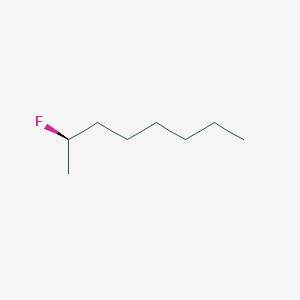
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
